3-(2-Aminopropyl)aniline
Description
Position within Substituted Aniline (B41778) and Aliphatic Amine Chemistry
3-(2-Aminopropyl)aniline is a substituted aniline, meaning it is a derivative of aniline bearing a substituent on the benzene (B151609) ring. Specifically, it possesses a (2-aminopropyl) group at the meta-position (position 3). This structure confers a unique chemical personality, combining the characteristics of two distinct amine classes:
Aromatic Amine (Aniline Moiety): The amino group attached directly to the benzene ring exhibits the typical properties of an aromatic amine. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system, which reduces its basicity compared to aliphatic amines. This delocalization also activates the ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions relative to the amine.
Aliphatic Amine (Aminopropyl Moiety): The primary amine on the propyl side chain behaves as a typical aliphatic amine. It is more basic than the aniline nitrogen and serves as a stronger nucleophile. A key feature of this side chain is the presence of a chiral center at the second carbon, meaning this compound can exist as two distinct enantiomers ((R) and (S)).
This bifunctional nature, with two amine groups of differing basicity and reactivity, makes it a prime candidate for studies in regioselective chemical transformations.
Table 1: Comparative Physicochemical Properties of Aminopropyl)aniline Isomers
| Property | This compound | 2-(3-Aminopropyl)aniline | N-(3-Aminopropyl)aniline |
| CAS Number | Not available | 39909-27-8 letopharm.combldpharm.com | 4742-01-2 cymitquimica.comnih.gov |
| Molecular Formula | C₉H₁₄N₂ chemspider.com | C₉H₁₄N₂ letopharm.combldpharm.com | C₉H₁₄N₂ cymitquimica.comnih.gov |
| Molecular Weight | 150.225 g/mol chemspider.com | 150.22 g/mol letopharm.combldpharm.com | 150.22 g/mol cymitquimica.comnih.gov |
| Boiling Point | Data not available | 289.8°C at 760 mmHg letopharm.com | Data not available |
| Density | Data not available | 1.038 g/cm³ letopharm.com | Data not available |
Fundamental Research Directions and Methodological Frameworks
The structure of this compound suggests several promising avenues for fundamental research. A primary focus would be the development of synthetic methodologies that can selectively target one of the two amine functionalities.
Regioselective Functionalization: Research could explore methods to exploit the inherent difference in basicity and nucleophilicity between the aromatic and aliphatic amines. Acid-controlled reactions, for example, could be used to protonate the more basic aliphatic amine, allowing for selective functionalization of the less basic aniline nitrogen. nih.gov This allows the molecule to serve as a versatile building block, enabling the sequential introduction of different chemical moieties.
Asymmetric Synthesis: Given its chiral nature, the synthesis of enantiomerically pure (R)- or (S)-3-(2-Aminopropyl)aniline is a significant research objective. Stereospecific synthesis methods could be developed, potentially using chiral auxiliaries or asymmetric catalysis. nih.gov The resulting enantiopure compounds would be invaluable for investigating stereoselective interactions in various applications, including pharmacology and materials science.
Catalysis and Synthesis of Heterocycles: The diamine structure is a precursor for synthesizing heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of novel benzodiazepine (B76468) or other heterocyclic systems. Research into the synthesis of related dihydroindole derivatives has shown their potential as selective monoamine oxidase (MAO) inhibitors, a line of inquiry that could be extended to compounds derived from this compound. nih.gov
Methodological frameworks for this compound would draw from established techniques in amine and aniline chemistry, such as palladium-catalyzed C-N cross-coupling reactions for forming the aniline C-N bond or reductive amination to construct the side chain. fluorochem.co.uk
Interdisciplinary Relevance in Contemporary Chemical Research
The unique structural motifs within this compound position it as a molecule of interest in several interdisciplinary fields.
Medicinal Chemistry: The phenethylamine (B48288) skeleton is a well-known pharmacophore present in many neuroactive drugs. The study of related 4-aminophenethylamine compounds as selective MAO inhibitors highlights the potential for derivatives of this compound in neuropharmacology. nih.govdoi.org Its ability to be selectively functionalized at two points makes it an attractive scaffold for creating libraries of compounds for drug discovery.
Polymer and Materials Science: Diamines are fundamental monomers in the synthesis of polyamides and polyimides. The distinct reactivity of the two amine groups in this compound could be exploited to create highly ordered or cross-linked polymers with tailored properties. Substituted anilines are also used in the synthesis of conducting polymers and dyes, and the aliphatic amine offers a site for further modification or tethering to other materials. researchgate.net
Coordination Chemistry and Bioconjugation: The two amine groups can act as ligands, binding to metal ions to form coordination complexes with potential catalytic or material applications. The aliphatic amine provides a reactive handle for covalent attachment to biomolecules or surfaces, making it a candidate for use as a linker in bioconjugation techniques or for the functionalization of nanomaterials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58663-24-4 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5,10-11H2,1H3 |
InChI Key |
SZSWEYKUELOAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 2 Aminopropyl Aniline and Analogues
Regioselective Functionalization of Aromatic Amines
Achieving substitution at the meta-position of an aniline (B41778) derivative is a significant challenge due to the inherent ortho- and para-directing nature of the amino group in electrophilic aromatic substitution. masterorganicchemistry.com Consequently, modern synthetic chemistry has focused on developing novel C-H functionalization techniques to overcome this limitation.
Direct C-H amination, facilitated by transition metal catalysts, has emerged as a powerful tool for forming C-N bonds, offering an alternative to traditional multi-step sequences like nitration and reduction. acs.orgresearchgate.netnih.gov These methods often employ a directing group to guide the catalyst to a specific C-H bond, most commonly at the ortho-position. d-nb.info
Numerous catalytic systems have been developed for the ortho-selective C-H amination of aniline derivatives, utilizing metals such as Palladium (Pd), Copper (Cu), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), and Cobalt (Co). nih.govacs.org For instance, Pd-catalyzed C-H arylation of unprotected anilines can be achieved with high ortho-selectivity using a specially designed cooperating ligand, [2,2′-bipyridin]-6(1H)-one, which prevents the more common N-arylation (Buchwald-Hartwig) side reaction. nih.govacs.org Similarly, Rh(III)-catalyzed C-H amidation of anilines using a pyrimidine (B1678525) directing group can selectively produce ortho-diaminobenzene derivatives. researchgate.net
While ortho-functionalization is well-established, achieving meta-selectivity is more complex. One successful strategy involves a relay mechanism where an initial ortho-palladation is relayed to the meta-position by a mediator like norbornene. nih.gov This approach has been applied to aniline substrates, demonstrating the feasibility of meta-C-H arylation, a key conceptual step toward the synthesis of 3-substituted anilines. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed C-H Amination of Aniline Derivatives
| Catalyst System | Directing Group | Selectivity | Application | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one | None (unprotected aniline) | Ortho | Direct C-H arylation of primary anilines. | nih.govacs.org |
| Rh(III) / Pyrimidine | Pyrimidine | Ortho | Synthesis of 1,2-diaminobenzenes and benzimidazoles. | researchgate.net |
| Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine ligand | Pyridine-based | Meta | Norbornene-mediated meta-C-H arylation. | nih.gov |
| Cu(OAc)₂ | Picolinamide | Ortho | Intermolecular C-H amination of anilines. | d-nb.info |
This table is illustrative and not exhaustive.
Radical amination of arenes presents a complementary approach to transition-metal-catalyzed methods. bohrium.com A significant challenge in these reactions is controlling regioselectivity, as radical attack on an aromatic ring can often lead to a mixture of isomers. bohrium.com
A notable strategy for achieving high regioselectivity involves the use of noncovalent interactions to direct an incoming radical. Gillespie, Morrill, and Phipps developed an iron-catalyzed method for the ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts. nih.govbohrium.comorganic-chemistry.org In this system, attractive noncovalent interactions between the anionic sulfamate substrate and a cationic nitrogen-centered radical guide the radical to the ortho position. nih.govacs.orgorganic-chemistry.org The reaction is operationally simple and, following amination, the sulfamate directing group can be cleaved to yield the free ortho-phenylenediamine. nih.govorganic-chemistry.org This method is effective for transferring both NH₂ and various alkylamine groups. acs.orgbohrium.com
Another approach involves photocatalysis, which uses light to generate reactive radical intermediates under mild conditions. researchgate.netnih.govthieme.de While powerful, controlling regioselectivity without a directing group remains a key research area. nih.gov Electrochemistry has also been employed for C-H amination, such as in the electro-oxidative cross-coupling of heteroarenes with aniline derivatives, which proceeds through a radical-radical cross-coupling mechanism. rsc.org
Table 2: Key Features of Regioselective Radical Arene Amination
| Method | Key Feature | Selectivity | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Iron-Catalyzed Amination | Anionic sulfamate-protected aniline | Ortho (>20:1) | Attractive noncovalent interactions guiding a cationic N-centered radical. | nih.govacs.orgbohrium.comorganic-chemistry.org |
| Electro-oxidative Coupling | Electrochemistry | C-2/C-3 of heteroarene | Radical-radical cross-coupling between an N-centered radical and an indole (B1671886) radical cation. | rsc.org |
This table summarizes distinct approaches to radical amination.
A conceptually different strategy for aniline functionalization involves transient dearomatization of the aromatic ring. acs.orgacs.orgchem8.org This approach alters the electronic properties of the substrate, enabling otherwise difficult transformations. One such method utilizes hypervalent iodine reagents to generate dearomatized phenolate (B1203915) intermediates from aniline precursors. acs.orgacs.orgchem8.org These electrophilic dearomatized species can then undergo regioselective amination, followed by rearomatization to yield the functionalized aniline product. This strategy has been successfully applied to synthesize a variety of p-alkylaminophenols under mild conditions. acs.orgacs.org
Metal-catalyzed dearomatizing aminations have also been developed. For example, an iron-catalyzed process using an aryl azide (B81097) as the nitrogen source proceeds via a dearomatized intermediate to introduce an aniline group. liverpool.ac.uk Similarly, rhodium catalysts have been used in the dearomative amination of naphthols to generate α-amino-β-naphthalenones. liverpool.ac.uk These methods highlight the potential of temporarily disrupting aromaticity to achieve novel C-N bond formations.
Construction of the Aminopropyl Side Chain
The synthesis of the 2-aminopropyl side chain is the second critical phase in constructing the target molecule. This fragment contains a chiral center, making enantioselective synthesis a key consideration.
The creation of enantiomerically enriched chiral amines is crucial in pharmaceutical synthesis, as different stereoisomers can have vastly different biological activities. nih.gov Several distinct strategies have been employed to construct the chiral (R)- or (S)-2-aminopropyl side chain on an aromatic core. acs.org
Chiral Pool Synthesis : This approach utilizes a readily available chiral starting material. For instance, the C-3 acylation of an indole scaffold with a protected chiral amino acid, such as N-(9-fluorenylmethoxycarbonyl)-D-alanyl chloride, directly installs the side chain with the desired stereochemistry. acs.org
Diastereomeric Resolution : This classical method involves reacting a racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. acs.org These salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent liberates the enantiomerically pure amine. This has been successfully applied to resolve (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole using O,O-di-p-toluoyl-L-tartaric acid. acs.org
Crystallization-Induced Dynamic Resolution (CIDR) : This powerful technique combines resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. acs.org
Asymmetric Catalysis : Modern methods often rely on asymmetric hydrogenation of prochiral precursors like imines or enamines, using a chiral transition metal catalyst to deliver hydrogen selectively to one face of the molecule. nih.gov Biocatalytic methods, using enzymes like dehydrogenases or aminotransferases, also offer excellent enantioselectivity for producing chiral amines and alcohols under mild conditions. mdpi.comresearchgate.net
Table 3: Comparison of Enantioselective Strategies for Chiral Amine Synthesis
| Strategy | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Incorporates a pre-existing chiral center from a natural source. | High enantiopurity, predictable stereochemistry. | Limited by the availability of suitable chiral starting materials. | acs.org |
| Diastereomeric Resolution | Separation of diastereomeric salts via crystallization. | Widely applicable, reliable technique. | Maximum theoretical yield is 50%; requires a suitable resolving agent. | acs.org |
| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral substrate. | High catalytic efficiency, high enantioselectivity. | Requires development of specific catalysts and ligands. | nih.gov |
This table compares the primary methods for achieving enantioselectivity.
Reductive amination is a robust and widely used one-pot method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgacs.org The process involves the initial condensation of a carbonyl compound with an amine (such as ammonia (B1221849) or a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org
To construct the 2-aminopropyl side chain on a 3-substituted aniline, one could envision reacting a ketone precursor, such as 1-(3-aminophenyl)propan-2-one, with ammonia. The resulting imine would be reduced to yield 3-(2-aminopropyl)aniline. A key advantage of this method is its operational simplicity and the availability of mild and selective reducing agents that can reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Commonly used reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl group under weakly acidic conditions. wikipedia.orgmasterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and is often preferred in modern synthesis. masterorganicchemistry.comnih.gov
Catalytic Hydrogenation : The imine can also be reduced using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org
This method's versatility allows for the synthesis of primary, secondary, and tertiary amines by choosing the appropriate carbonyl and amine starting materials. libretexts.orgnih.gov For example, a controlled reduction of an ester to an aldehyde, followed by reductive amination with a primary amine, has been used to synthesize various 2-aminopropyl benzopyran derivatives. nih.gov
Convergent and Divergent Synthetic Pathways
The synthesis of complex molecules like this compound and its analogues can be strategically planned using either convergent or divergent approaches. These methodologies offer distinct advantages in terms of efficiency, purification, and the ability to generate molecular diversity.
A divergent synthesis begins with a central core molecule, from which branches are extended outwards in a stepwise fashion. In the context of aminopropyl aniline analogues, a synthesis could start with an aniline or nitroaniline core. Successive reactions would build the aminopropyl side chain or add other substituents to the aromatic ring. This approach is particularly effective for creating a library of compounds with a common core but varied peripheral groups. For example, methods used in the divergent synthesis of dendrimers, which involve iterative reactions of monomers from a central point, can be conceptually applied here. mdpi.com
A convergent synthesis , in contrast, involves the independent synthesis of several fragments of the target molecule, which are then joined together in the final steps. For an analogue of this compound, this could involve preparing a substituted aniline fragment and a protected aminopropyl fragment separately. The final step would be coupling these two pieces, for instance, through a palladium-catalyzed amination reaction, a powerful tool for forming carbon-nitrogen bonds. researchgate.net This strategy is often more efficient for large, complex molecules as it allows for the parallel synthesis of components and simplifies the purification of the final product, since the large fragments being coupled are significantly different from the reactants. mdpi.com
The choice between these pathways depends on the specific target molecule and the research goals. A divergent approach might be favored for structure-activity relationship studies where systematic variation of peripheral groups is desired, while a convergent approach is often superior for the efficient total synthesis of a single, complex target.
Table 1: Comparison of Convergent and Divergent Synthetic Strategies
| Feature | Divergent Synthesis | Convergent Synthesis |
| Starting Point | Central core molecule | Separate molecular fragments |
| Process | Stepwise addition of functional groups outwards from the core | Independent synthesis of fragments followed by a final coupling reaction |
| Efficiency | Can be less efficient for large molecules due to the number of steps on a single path | Generally more efficient for complex targets; allows for higher overall yield |
| Purification | Can be challenging as intermediates may be similar to byproducts | Often simpler, as the final coupling joins large, distinct fragments |
| Application | Ideal for generating libraries of related compounds with a common core | Suited for the total synthesis of a specific, complex molecule |
Sustainable and Green Chemistry Principles in Aminopropyl Aniline Synthesis Research
The integration of green chemistry principles into the synthesis of aminopropyl anilines and related compounds is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance safety. ijnc.irroyalsocietypublishing.org These principles guide the development of new synthetic routes that are more efficient, less hazardous, and economically viable. nih.gov
Key green chemistry strategies applicable to aminopropyl aniline synthesis include:
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can accelerate reactions in small amounts and can often be recycled and reused, minimizing waste. imist.ma For instance, the synthesis of aniline derivatives can employ heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying purification and aligning with green chemistry goals by reducing waste. researchgate.netdiva-portal.org The use of palladium catalysts for C-N bond formation is an example of a highly efficient catalytic method. researchgate.net
Safer Solvents and Reaction Conditions: A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. royalsocietypublishing.org Research focuses on using environmentally benign solvents like water or conducting reactions under solvent-free conditions. nih.govimist.ma For example, some syntheses of aniline derivatives can be performed in aqueous media, avoiding the use of chlorinated organic solvents. nih.govresearchgate.net Additionally, developing reactions that proceed at ambient temperature and pressure reduces energy consumption and associated environmental costs. nih.govmdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma Reactions like catalytic hydrogenation for the reduction of nitro groups to amines are highly atom-economical. This contrasts with methods that use stoichiometric reducing agents, which generate significant inorganic waste.
Avoidance of Chemical Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. imist.ma While challenging, developing selective reactions that can target a specific functional group in a multifunctional molecule like an aminopropyl aniline without the need for protection is a key area of green synthesis research.
Use of Renewable Feedstocks: While the direct synthesis of anilines from biomass is still a developing field, the broader push towards using renewable resources is a central tenet of green chemistry. ijnc.irrsc.org This includes using bio-derived solvents or catalysts.
Table 2: Green Chemistry Approaches in Aniline Derivative Synthesis
| Green Principle | Conventional Method | Greener Alternative | Benefit |
| Safer Reagents | Acetylation using acetic anhydride (B1165640) and corrosive acids. researchgate.net | Acetylation using zinc dust and acetic acid. researchgate.net | Avoids corrosive reagents and improves atom economy. |
| Safer Solvents | Use of benzene (B151609), a highly toxic solvent, in reactions like Diels-Alder. imist.ma | Use of water as a solvent for the reaction. imist.ma | Eliminates a major health and environmental hazard. |
| Catalysis | Stoichiometric oxidants or reductants. | Heterogeneous or homogeneous metal catalysis (e.g., Pd, Fe, Ni). diva-portal.org | Reduces waste, allows for catalyst recycling, increases efficiency. |
| Energy Efficiency | Reactions requiring high heat and pressure. | Microwave-assisted, ultrasonic-assisted, or ambient temperature reactions. royalsocietypublishing.orgmdpi.com | Lowers energy consumption and costs. |
By embracing these principles, the chemical community continues to develop more sustainable and responsible methods for synthesizing valuable compounds like this compound. ijnc.ir
Chemical Transformations and Derivatization Studies of 3 2 Aminopropyl Aniline
Exploration of Amine Reactivity for Functional Group Interconversion
Functional group interconversion (FGI) is a key strategy in organic synthesis for transforming one functional group into another. fiveable.meslideshare.netsolubilityofthings.com For 3-(2-aminopropyl)aniline, the distinct reactivity of its two amine groups provides a platform for selective derivatization.
The primary aliphatic amine is more nucleophilic and readily undergoes reactions typical of alkylamines. Conversely, the aromatic amine's reactivity is moderated. This allows for selective acylation, alkylation, or sulfonation. For instance, by carefully controlling reaction conditions, it is possible to selectively acylate the more reactive aliphatic amine, leaving the aromatic amine available for subsequent transformations. ucalgary.ca This protection strategy is crucial for directing further modifications, such as those on the aromatic ring. ucalgary.calibretexts.org
Common functional group interconversions for amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protective strategy for the highly reactive amino group in anilines to prevent overreaction during electrophilic substitution. libretexts.orgallrounder.ai
Oxidation: Amines can be oxidized to various products, including imines, nitroso compounds, or nitriles, depending on the oxidant and reaction conditions.
Reductive Amination: The amine groups can be reacted with aldehydes or ketones to form an imine or enamine, which is then reduced to a more substituted amine.
The table below outlines potential selective reactions on this compound based on the differential reactivity of its amine groups.
| Reaction Type | Reagent/Conditions | Preferential Target Group | Product Type |
| Selective Acylation | 1 eq. Acetic Anhydride (B1165640), mild base, low temp. | Aliphatic Amine | Mono-acylated derivative |
| Exhaustive Acylation | Excess Acetic Anhydride, heat | Both Amine Groups | Di-acylated derivative |
| Selective Sulfonylation | 1 eq. TsCl, pyridine (B92270) | Aliphatic Amine | Mono-sulfonamide |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aromatic Amine | Aryl diazonium salt |
Aromatic Ring Modification via Electrophilic and Nucleophilic Reactions
Electrophilic Aromatic Substitution (EAS): The aniline (B41778) moiety is strongly activated towards electrophilic aromatic substitution. byjus.com Both the amino group (-NH₂) and the 2-aminopropyl substituent are electron-donating and therefore ortho-, para-directing. ucalgary.cabyjus.com This high reactivity can sometimes be a challenge, leading to polysubstitution. libretexts.orgallrounder.ai For example, the reaction of aniline with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline. allrounder.aibyjus.com
To control the reaction and achieve mono-substitution, the reactivity of the aromatic amine is often attenuated by converting it to an amide (e.g., acetanilide) prior to the substitution reaction. ucalgary.calibretexts.org For this compound, the aminopropyl group at the meta-position directs incoming electrophiles to the 2-, 4-, and 6-positions (ortho- and para- to the primary aniline group). The primary aniline group also directs to these same positions. This reinforcement leads to high reactivity at these sites.
Common EAS reactions applicable to aniline derivatives include:
Halogenation: Introduction of bromine or chlorine.
Nitration: Introduction of a nitro (-NO₂) group, typically using a mixture of nitric and sulfuric acid. Direct nitration of anilines can be problematic due to oxidation and the formation of meta-products from the protonated anilinium ion. byjus.com
Sulfonation: Introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid. byjus.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich rings like aniline and typically requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a leaving group. nih.govpressbooks.pub Therefore, this compound itself is unlikely to undergo SNAr. However, derivatives of it, for instance, a nitrated and halogenated version, could undergo SNAr reactions. Recent studies have also explored directed SNAr reactions where a directing group can facilitate substitution even on less activated rings. rsc.org
Polymerization and Copolymerization Research with Aniline Derivatives
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. tsijournals.com The properties of PANI can be modified by using substituted aniline monomers for polymerization or by copolymerizing aniline with other monomers. tsijournals.comresearchgate.netresearchgate.net The introduction of substituents can enhance solubility, processability, and introduce new functionalities, although often at the cost of lower electrical conductivity. tsijournals.com
While specific studies on the homopolymerization of this compound are not widely documented, its structure suggests it could serve as a valuable monomer. The chemical or electrochemical polymerization would likely proceed through the aromatic amine, similar to aniline itself. acs.org The resulting polymer would feature a pendant aminopropyl group, which could serve several purposes:
Enhanced Solubility: The alkyl chain and additional amine group could disrupt packing and improve solubility in various solvents.
Post-polymerization Modification: The primary aliphatic amine provides a reactive handle for grafting other molecules or for cross-linking.
Self-doping: The basic aliphatic amine could potentially interact with the acidic dopants used to make the polymer conductive.
Copolymerization of aniline with monomers containing functional groups, such as aminobenzoic acid or aminophenylphosphonic acid, has been shown to produce materials with tailored properties. researchgate.netmdpi.com Similarly, copolymerizing aniline with this compound could yield functional materials. Studies on the copolymerization of aniline with other diamines, like p-phenylenediamine, have resulted in materials with unique morphologies and enhanced temperature-dependent conductivity. semanticscholar.org
| Polymerization Type | Monomers | Potential Polymer Properties |
| Homopolymerization | This compound | Increased solubility, sites for cross-linking, chiral backbone |
| Copolymerization | Aniline + this compound | Improved processability, functional side chains, tunable conductivity |
| Copolymerization | Pyrrole + this compound | Novel electroactive materials, potential for sensor applications |
Development of Novel Functional Materials through Chemical Modification
The chemical modification of this compound and its polymers can lead to a variety of functional materials. The dual amine functionality is particularly advantageous for creating complex, multifunctional systems.
Sensors: Polymers derived from substituted anilines have shown high sensitivity to analytes like ammonia (B1221849) and moisture, making them promising for chemical sensor applications. researchgate.netrsc.org The aminopropyl group could be functionalized with specific receptors to create selective sensors.
Bioconjugation: The primary aliphatic amine is a prime site for attaching biomolecules, such as peptides, enzymes, or DNA. This could be used to create biocompatible materials, biosensors, or drug delivery systems.
Conducting and Electroactive Materials: Copolymers containing the this compound unit could be used in batteries, electrochromic devices, and as antistatic coatings. The copolymerization of aniline with piperazine (B1678402) has been explored for creating materials for electrochemical sensing. scispace.com Similarly, copolymers with aminophenylphosphonic acid have been synthesized to create phosphonated polyanilines. mdpi.com
Sulfur-Containing Polymers: Aniline derivatives can be polymerized with reagents like sulfur monochloride to create poly[N,N-(phenylamino)disulfides], which are colored polymers with unique electronic properties. acs.orgnih.gov
Supramolecular Assembly and Complexation Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. researchgate.net The structure of this compound, with its aromatic ring and two amine groups, makes it an excellent building block for supramolecular assemblies.
Hydrogen Bonding: The two amine groups can act as both hydrogen bond donors and acceptors, allowing for the formation of extended one-, two-, or three-dimensional networks. Studies on other aromatic diamines have shown their ability to form intricate hydrogen-bonded structures with other molecules. acs.orgrsc.org
Metal Complexation: Phenylenediamines are known to act as ligands, forming stable complexes with a variety of metal ions. scirp.org The resulting metal complexes can have interesting catalytic, magnetic, or biological properties. rsc.orgnih.govresearchgate.net The this compound ligand could coordinate to metals through both the aromatic and aliphatic amines, acting as a bidentate chelating agent.
Host-Guest Chemistry: The molecule could act as a guest, fitting into the cavity of larger host molecules like cyclodextrins or calixarenes. nankai.edu.cn Alternatively, two molecules of this compound could be linked together to create a larger macrocyclic host capable of recognizing and binding small guest molecules. researchgate.net
The study of cocrystals of aromatic diamines with other molecules has revealed a rich variety of supramolecular structures driven by a combination of hydrogen and halogen bonds, demonstrating the versatility of these compounds in crystal engineering. mdpi.com
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(2-Aminopropyl)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of an aromatic amine like this compound will exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the aminopropyl chain, and the protons of the two amine groups. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The splitting patterns of these signals (doublets, triplets, etc.) provide information about the substitution pattern on the ring. The aliphatic protons on the propyl chain will appear more upfield, with their chemical shifts and multiplicities determined by their proximity to the amine groups and the aromatic ring. The NH₂ protons often appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. rsc.orgresearchgate.net The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. researchgate.netmdpi.com Carbons directly attached to the nitrogen atoms will be shifted downfield. For aniline (B41778), ¹³C NMR chemical shifts are sensitive to the orientation of the NH₂ group. mdpi.com The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum. The precise chemical shifts help confirm the connectivity of the atoms within the molecule.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.2 | 115 - 130 |
| Aromatic C-NH₂ | - | 145 - 150 |
| Aromatic C-C₃H₇N | - | 138 - 142 |
| Aliphatic CH₂ | 1.5 - 3.0 | 25 - 45 |
| Aliphatic CH | 2.8 - 3.5 | 40 - 50 |
| Aliphatic CH₃ | 1.0 - 1.5 | 15 - 25 |
| Ar-NH₂ | 3.5 - 4.5 (broad) | - |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying potential impurities. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, confirming the molecular formula. strath.ac.uk
Molecular Identification: In a typical mass spectrum, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for anilines include cleavage of the bonds adjacent to the amine group and fragmentation of the alkyl chain.
Impurity Profiling: Mass spectrometry, particularly when coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), is highly effective for impurity profiling. americanpharmaceuticalreview.comchimia.ch This allows for the separation of this compound from synthesis byproducts, starting materials, or degradation products. lcms.cznih.gov Each separated component can then be analyzed by the mass spectrometer to determine its molecular weight and obtain structural clues from its fragmentation, enabling the identification and quantification of impurities even at very low levels. strath.ac.ukchimia.ch
**Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₉H₁₄N₂) **
| Parameter | Expected Value | Description |
|---|---|---|
| Molecular Weight | 150.22 g/mol | Calculated molecular mass. |
| Monoisotopic Mass | 150.1157 Da | Exact mass of the most abundant isotopes. |
| Molecular Ion (M⁺) | m/z 150 | Expected peak in an electron ionization (EI) spectrum. |
| Protonated Molecule [M+H]⁺ | m/z 151 | Expected peak in electrospray ionization (ESI) or APCI. |
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds. asianpubs.org
FTIR Spectroscopy: The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups. orgchemboulder.com
N-H Stretching: Primary amines (both aromatic and aliphatic) show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine groups results in a band between 1580-1650 cm⁻¹. orgchemboulder.com
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for aromatic amines is typically found between 1250-1335 cm⁻¹, while for aliphatic amines it is in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations often produce strong Raman signals. The C-C backbone of the propyl chain and the symmetric N-H stretching modes would also be observable.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Bond(s) Involved |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 | N-H |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | C-H (Aromatic) |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | C-H (Aliphatic) |
| N-H Bend (Scissoring) | 1580 - 1650 | Weak | N-H |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) | C=C |
| Aromatic C-N Stretch | 1250 - 1335 | Variable | C-N |
X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Investigations
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a surface. researchgate.net It is particularly valuable for studying thin films or surfaces that have been functionalized with this compound.
By irradiating a surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
N 1s Spectrum: The nitrogen 1s spectrum is crucial for analyzing the amine groups. A primary amine nitrogen typically shows a peak around 400.0 eV. uic.edu If the amine groups are protonated (forming -NH₃⁺), a second component will appear at a higher binding energy, typically around 401.5 eV. uic.edu The ratio of these peaks can be used to study acid-base interactions on the surface.
C 1s Spectrum: The carbon 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C bonds in the aromatic ring and aliphatic chain (around 284.8 eV) and C-N bonds (around 286.0 eV). uic.edu
XPS allows for the quantitative determination of the surface coverage of this compound and provides insight into its orientation and chemical interactions at the interface. nus.edu.sg
Interactive Data Table: Expected XPS Binding Energies for Surface-Adsorbed this compound
| Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| N 1s | -NH₂ (Amine) | ~400.0 |
| N 1s | -NH₃⁺ (Protonated Amine) | ~401.5 |
| C 1s | C-C, C-H | ~284.8 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound.
UV-Vis Spectroscopy: Aromatic compounds like aniline and its derivatives absorb UV light due to π → π* transitions of the benzene ring. Aniline typically shows two main absorption bands: a strong band around 230-240 nm and a weaker, broader band around 280-290 nm, which is associated with the interaction between the lone pair of electrons on the nitrogen and the aromatic π-system. The exact position and intensity of these absorption maxima (λ_max) for this compound will be influenced by the aminopropyl substituent and the solvent environment.
Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence. Upon excitation with UV light at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting light at a longer wavelength (a Stokes shift). The fluorescence spectrum (emission wavelength and quantum yield) provides information about the excited state properties of the molecule and is sensitive to its local environment.
Interactive Data Table: Expected Photophysical Properties of this compound
| Parameter | Technique | Expected Range | Description |
|---|---|---|---|
| λ_max (Band 1) | UV-Vis | ~230 - 250 nm | Primary π → π* transition of the benzene ring. |
| λ_max (Band 2) | UV-Vis | ~280 - 300 nm | Transition involving the nitrogen lone pair and the π-system. |
Chromatographic Separations and Detection Strategies for Primary and Secondary Amines
Chromatographic techniques are essential for the purification and analysis of this compound, which contains both a primary aromatic amine and a primary aliphatic amine.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for separating anilines and related compounds. sielc.comresearchgate.netshodex.com A C18 column is often used with a mobile phase consisting of a mixture of water (often with a buffer like sulfuric acid or formic acid to control the protonation state of the amines) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Because amines can cause peak tailing on standard silica-based columns, specialized columns or mobile phase additives may be used. nih.gov Detection is typically achieved using a UV detector, set to a wavelength where the aniline chromophore absorbs strongly. sielc.com
Gas Chromatography (GC): GC can also be used, but the polarity and potential for thermal degradation of amines can be challenging. Derivatization of the amine groups to make them less polar and more volatile is a common strategy to improve peak shape and resolution.
Detection Strategies: While UV detection is standard for HPLC, other methods can be employed. Mass spectrometry (LC-MS, GC-MS) provides molecular weight information for peak identification. For trace analysis, derivatization with a fluorescent tag can allow for highly sensitive fluorescence detection. nih.govsigmaaldrich.com
Quantitative Analysis of Amine Groups on Surfaces and in Solution
Quantifying the number of accessible amine groups is critical, especially when this compound is used to functionalize surfaces or materials. nih.gov
Analysis in Solution:
Titration: Acid-base titration can be used to determine the total concentration of amine groups in a solution. However, it may not distinguish between the two different amine groups in this compound.
Spectrophotometric Assays: Colorimetric assays are widely used for amine quantification. The ninhydrin (B49086) assay, for example, reacts with primary amines to produce a deeply colored compound that can be measured with a UV-Vis spectrophotometer. andreas-brinkmann.net A calibration curve is created using a standard of known concentration.
Analysis on Surfaces:
XPS: As discussed in section 4.4, XPS can provide a quantitative elemental analysis of the surface, from which the density of amine groups can be calculated. nus.edu.sgnih.gov
Colorimetric Assays: Dyes such as Orange II can be used to quantify surface amine groups. nih.gov The dye binds electrostatically to protonated amine groups, and the amount of bound dye, determined by spectrophotometry after desorption, correlates with the number of surface amines. nih.gov
Fluorescence Labeling: Reagents like fluorescamine (B152294) react specifically with primary amines to yield a fluorescent product. researchgate.net The surface fluorescence intensity can then be measured and correlated to the amine concentration via a calibration curve. researchgate.net
Computational Chemistry and Theoretical Investigations of 3 2 Aminopropyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific quantum chemical calculations for 3-(2-Aminopropyl)aniline have been reported in the available literature.
Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Landscapes
There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized geometry or to explore the energy landscapes of this compound.
Molecular Orbital Theory (HOMO/LUMO Analysis, NBO Analysis)
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) for this compound has not been documented in scientific literature.
Prediction and Interpretation of Spectroscopic Data
There are no theoretical studies available that predict or interpret the spectroscopic data (such as IR, Raman, UV-Vis, or NMR spectra) of this compound using computational methods.
Reaction Mechanism Simulations and Transition State Analysis
No reaction mechanism simulations or transition state analyses involving this compound have been reported.
Theoretical Studies of Structure-Reactivity Relationships
Specific theoretical studies focusing on the structure-reactivity relationships of this compound are not present in the current body of scientific work.
Molecular Dynamics Simulations of Intermolecular Interactions
There is no available research that has utilized molecular dynamics simulations to investigate the intermolecular interactions of this compound.
Applications in Materials Science Research
Polymer Chemistry: Monomer and Cross-linking Agent Roles
In the realm of polymer chemistry, the dual amine functionality of 3-(2-aminopropyl)aniline positions it as a versatile monomer for the synthesis of various polymers, including polyamides and polyimides. The presence of two distinct types of amine groups—one aliphatic and one aromatic—offers differential reactivity that can be exploited in polymerization processes.
The synthesis of high-performance polymers such as polyimides traditionally involves the reaction of a diamine with a dianhydride. vt.edu While specific studies detailing the use of this compound are not prevalent, the extensive research on other diamines provides a strong indication of its potential. For instance, amino-terminated aniline (B41778) trimers have been successfully employed as diamine monomers to create electroactive, film-forming polyimides. ysu.am This suggests that this compound could similarly participate in polycondensation reactions to yield novel polyimides with tailored properties. The incorporation of the flexible aminopropyl side chain could influence the polymer's solubility, thermal characteristics, and mechanical behavior.
Furthermore, the presence of two amine groups allows this compound to function as a cross-linking agent. In polymer systems such as epoxy resins, the amine groups can react with epoxide rings, leading to the formation of a three-dimensional network structure. This cross-linking process is fundamental to curing the resin, transforming it from a liquid to a hard, thermoset material. The structure of the amine cross-linker significantly impacts the final properties of the cured epoxy, including its glass transition temperature, chemical resistance, and mechanical strength.
The table below summarizes the potential roles of this compound in polymer chemistry based on the functionalities of similar compounds.
| Role | Polymer Type | Reactive Groups | Potential Impact on Polymer Properties |
| Monomer | Polyamides, Polyimides | Primary aliphatic amine, Aromatic amine | Introduction of flexibility, altered solubility, modified thermal properties |
| Cross-linking Agent | Epoxy resins | Primary aliphatic amine, Aromatic amine | Formation of a 3D network, enhanced mechanical strength, improved thermal stability |
Surface Functionalization and Coating Technologies for Advanced Materials
The ability to modify the surface of materials is crucial for enhancing their performance and enabling new applications. This compound is a candidate for surface functionalization due to the reactivity of its amine groups, which can form covalent bonds or strong interactions with a variety of substrates.
One common approach to surface modification involves the use of silane (B1218182) coupling agents. While not this compound itself, the principles of using aminosilanes like (3-aminopropyl)triethoxysilane (APTES) are highly relevant. mdpi.com APTES has been used to form self-assembled monolayers (SAMs) on substrates like polydimethylsiloxane (B3030410) (PDMS), creating a surface that is more receptive to subsequent coatings, such as polyaniline (PANI). mdpi.com The amine groups of the SAM act as anchor points for the deposition of the polymer. mdpi.com Similarly, the amine functionalities of this compound could be utilized to anchor it to surfaces, with the aniline group available for further reactions or to impart specific surface properties such as conductivity or hydrophilicity.
The functionalization of inorganic materials is another area of interest. Amine grafting onto inorganic adsorbents has been shown to increase the number of active sites for the adsorption of pollutants. nih.govmdpi.com The surface of materials like silica (B1680970) nanoparticles can be functionalized with aminopropyl groups, which can be quantified using various analytical techniques. nih.govrsc.org This surface modification can improve the stability of the nanoparticles and their compatibility with other materials. rsc.org
The following table outlines potential applications of this compound in surface functionalization:
| Application | Substrate | Functional Group Interaction | Desired Outcome |
| Adhesion Promotion | Polymers, Metals | Amine groups form bonds with the substrate surface | Improved bonding between the substrate and a subsequent coating |
| Biomolecule Immobilization | Biosensors | Amine groups react with functional groups on biomolecules | Covalent attachment of proteins, enzymes, or DNA for diagnostic applications |
| Conductive Coatings | Electronics | The aniline moiety can be polymerized to form conductive polyaniline | Creation of antistatic or conductive surfaces |
| Corrosion Inhibition | Metals | Amine groups adsorb onto the metal surface | Formation of a protective layer that inhibits corrosion |
Development of Hybrid Organic-Inorganic Materials and Nanocomposites
Hybrid organic-inorganic materials and nanocomposites are an important class of materials that combine the properties of both organic and inorganic components. The incorporation of organic molecules like this compound into inorganic matrices can lead to materials with enhanced properties and novel functionalities.
The functionalization of nanoparticles with amine-containing molecules is a common strategy for creating these hybrid materials. cd-bioparticles.com For instance, magnetic nanoparticles have been functionalized with 3-aminopropyl silane to allow for the covalent attachment of biologically active compounds. researchgate.net The amine groups on the surface of the nanoparticles can also be used to improve their dispersion and stability in various media. cd-bioparticles.com The dual functionality of this compound makes it an attractive candidate for such applications, where the aliphatic amine could bind to the inorganic component, and the aromatic aniline could provide a site for further chemical modification or contribute to the material's electronic properties.
The creation of amine-functionalized silica materials is another example of hybrid material development. nih.gov These materials can be synthesized through methods like the Stöber process followed by surface modification. rsc.org The resulting materials have applications in catalysis, adsorption, and as supports for other functional molecules. researchgate.net
The potential contributions of this compound to hybrid materials are summarized below:
| Hybrid Material Type | Inorganic Component | Role of this compound | Potential Application |
| Functionalized Nanoparticles | Silica, Iron Oxide | Surface modifier, linker molecule | Drug delivery, bio-imaging, catalysis |
| Polymer-Clay Nanocomposites | Montmorillonite | Intercalating agent | Enhanced mechanical and barrier properties in polymers |
| Organic-Modified Sol-Gels | Metal oxides | Organic precursor | Creation of porous materials with tailored surface chemistry |
Adsorption and Separation Processes Utilizing Amine-Functionalized Supports
The presence of amine groups on the surface of solid supports can dramatically enhance their ability to adsorb and separate various chemical species. This is particularly relevant for environmental applications such as water purification and CO2 capture.
Amine-functionalized materials are effective at removing heavy metal ions from aqueous solutions. nih.gov The lone pair of electrons on the nitrogen atom of the amine group can coordinate with metal ions, leading to their capture from the solution. The efficiency of this process is often dependent on the pH of the solution, as protonation of the amine groups at low pH can lead to electrostatic repulsion of positively charged metal ions. nih.gov
In the context of carbon capture, amine-based sorbents are widely studied for their ability to chemically adsorb CO2. bellona.org The reaction between CO2 and primary or secondary amines forms carbamates, effectively removing the gas from a stream. bellona.org Solid sorbents functionalized with amines offer advantages over aqueous amine solutions, such as lower energy requirements for regeneration. Silica gel functionalized with various amines has been investigated for its CO2 adsorption capabilities. korea.ac.kr
While aniline itself can be a water pollutant, the functionalization of adsorbents with aniline derivatives can be used to remove other contaminants. amecj.comul.ieulisboa.pt The aromatic ring of the aniline moiety can interact with other organic molecules through π-π stacking and other non-covalent interactions, contributing to the adsorption process.
The table below details the potential of this compound in adsorption and separation applications.
| Application | Target Pollutant | Adsorption Mechanism | Key Functional Group |
| Heavy Metal Removal | Pb(II), Cu(II), Cd(II) | Chelation/Coordination | Aliphatic and Aromatic Amines |
| CO2 Capture | Carbon Dioxide | Chemical absorption (carbamate formation) | Primary Aliphatic Amine |
| Organic Pollutant Adsorption | Dyes, Phenols | π-π stacking, hydrogen bonding | Aniline Ring, Amine Groups |
Catalysis and Ligand Design Research
Design and Synthesis of 3-(2-Aminopropyl)aniline-Based Ligands in Coordination Chemistry
The presence of two amine groups in this compound allows for the design of diverse ligands for coordination chemistry. The primary aliphatic amine is particularly reactive towards aldehydes and ketones, readily forming Schiff base ligands through condensation reactions. This synthetic flexibility enables the creation of multidentate ligands capable of chelating to metal centers.
The synthesis strategy often involves reacting this compound with a suitable carbonyl compound to generate an imine linkage (-N=CH-). The choice of the carbonyl precursor can introduce additional donor atoms (e.g., oxygen from salicylaldehyde (B1680747) derivatives or another nitrogen from pyridine-2-carboxaldehyde), thereby increasing the denticity of the resulting ligand. These Schiff base ligands are valuable in stabilizing transition metal complexes. nih.govmdpi.com The aniline (B41778) nitrogen can also participate in coordination, although it is less basic than the aliphatic amine, or it can be further functionalized to tune the electronic properties of the final complex.
Metal complexes derived from aniline- and aminopyridine-based ligands have been extensively studied. mdpi.comscirp.org For instance, Schiff base ligands derived from the condensation of p-amino aniline and 2,4-dihydroxybenzaldehyde (B120756) have been used to synthesize cobalt(II), nickel(II), copper(II), and zinc(II) complexes with octahedral geometry. mdpi.com Similarly, amino pyridine (B92270) scaffolds are widely used in base metal catalysis, where subtle modifications to the ligand structure can significantly impact catalytic activity. nsf.gov
Table 1: Examples of Aniline-Based Ligand Synthesis Strategies
| Ligand Type | Synthetic Precursors | Reaction Type | Potential Metal Ions |
|---|---|---|---|
| Schiff Base | Aniline derivative, Aldehyde/Ketone | Condensation | Co(II), Ni(II), Cu(II), Zn(II) |
| Amino-Pyridine | Amino-pyridine, Metal Halide | Metalation | Fe(II), Ni(II) |
| Pyrimidine (B1678525) | 2-Substituted Aniline, Pyrimidine derivative | Nucleophilic Substitution | N/A (Inhibitor focus) |
Metal Complex Catalysis in Organic Synthesis (e.g., N-Arylation)
Metal complexes incorporating ligands derived from aniline structures are pivotal catalysts in organic synthesis. A prominent application is in cross-coupling reactions, such as the Buchwald-Hartwig N-arylation, for forming carbon-nitrogen bonds. This reaction typically employs palladium or copper catalysts with specialized ligands to couple amines with aryl halides. cmu.edunih.gov
Ligands play a crucial role by stabilizing the metal center, promoting oxidative addition and reductive elimination steps, and influencing the selectivity and efficiency of the catalytic cycle. While specific studies detailing ligands from this compound in N-arylation are not prevalent, the structural motif is highly relevant. A bidentate or tridentate ligand synthesized from this compound could chelate to a palladium center, creating a stable and active catalyst for the N-arylation of various amines and aryl halides.
Research has demonstrated that the choice of ligand is critical and depends on the electronic properties of the substrates. cmu.edu For example, different phosphine-based ligands like (rac)-BINAP and Xantphos are effective for different combinations of electron-rich or electron-deficient anilines and aryl bromides. cmu.edu Ligand-free systems have also been developed, such as a heterogeneous Pd/AlO(OH) catalyst that facilitates N-arylation under aerobic conditions. researchgate.net Furthermore, specialized ligands have enabled challenging C-H arylation reactions at the meta-position of anilines, showcasing the power of ligand design in controlling regioselectivity. nih.gov
Table 2: Selected Examples of Catalytic Systems for N-Arylation of Amines
| Catalyst System | Ligand | Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | (rac)-BINAP | Primary Amine, Aryl Bromide | Sequential N-arylation to form alkyldiarylamines |
| Pd₂(dba)₃ | Xantphos | N-alkylaniline, Aryl Bromide | Effective for electron-deficient substrates |
| Pd/AlO(OH) | None (Heterogeneous) | Aniline, Aryl Iodide | Recyclable, ligand-free, aerobic conditions |
Heterogeneous Catalysis Involving Amine-Functionalized Supports
The aminopropyl group of this compound is ideal for grafting the molecule onto solid supports to create heterogeneous catalysts. Immobilizing catalysts simplifies product purification and allows for catalyst recovery and reuse, aligning with the principles of green chemistry.
Common supports include silica (B1680970), alumina, and polymers like polystyrene. mdpi.comnih.gov The functionalization is typically achieved by reacting the amine group with a suitable linker already on the support or by using a silane-coupling agent like (3-aminopropyl)trimethoxysilane (APTMS) or 3-aminopropyl triethoxysilane (B36694) (APTES), which share the key aminopropyl structure. researchgate.netmdpi.com
Once immobilized, the amine groups can function in several ways:
As basic catalytic sites: The free amine groups can catalyze base-mediated reactions like the Knoevenagel condensation. mdpi.com
As ligands for metal nanoparticles: The amine groups can act as anchoring sites to stabilize metal nanoparticles (e.g., Palladium, Gold) on the support surface, preventing their aggregation and maintaining high catalytic activity. researchgate.netresearchgate.net These supported metal catalysts are effective in reactions like hydrogenation and the reduction of nitroaromatics. researchgate.net
Studies have shown that diamine-functionalized supports can exhibit better activity than monoamine-modified ones in certain reactions, highlighting the potential advantage of using a molecule like this compound. mdpi.com The choice of support and the method of anchoring can significantly influence the catalyst's activity and stability. mdpi.comresearchgate.net
Table 3: Applications of Amine-Functionalized Heterogeneous Catalysts
| Functional Group/Molecule | Support Material | Catalytic Application |
|---|---|---|
| (3-aminopropyl)trimethoxysilane (APTMS) | Mesoporous Silica | Knoevenagel Condensation |
| 3-aminopropyl triethoxysilane (APTES) | Aluminosilicate Minerals | Supported Pd Nanoparticle Hydrogenation |
| Primary Amino Acid | Polystyrene Resin | Asymmetric figshare.comchemspider.com-Wittig Rearrangement |
Organocatalysis and Biocatalysis Applications (if relevant for this structural motif)
The structural motif of this compound, containing a primary amine, is highly relevant to the field of organocatalysis. Primary amines are well-established organocatalysts that can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. This mode of activation is central to a wide range of asymmetric transformations.
The primary amine functionality within the this compound structure could potentially catalyze reactions such as:
Asymmetric Aldol and Michael Additions: By forming an enamine with a ketone or aldehyde, the amine can facilitate stereocontrolled carbon-carbon bond formation.
Annulation Reactions: Chiral phosphoric acids have been used to catalyze asymmetric [3+2] annulations between aniline derivatives and other synthons, demonstrating the utility of the aniline motif in organocatalytic cascades. nih.gov
Rearrangement Reactions: Heterogeneous catalysts derived from primary amino acids supported on polystyrene have been shown to be effective in asymmetric figshare.comchemspider.com-Wittig rearrangements. nih.gov
While specific studies employing this compound as an organocatalyst are not widely documented, its structure provides a clear basis for its potential application in this area. The presence of the aniline ring could also offer opportunities for secondary interactions, such as π-π stacking, to influence the stereochemical outcome of a reaction.
There is currently limited information available regarding the application of this specific structural motif in biocatalysis.
Future Research Directions and Unexplored Avenues
Advancements in Stereoselective Synthesis of Analogues
The presence of a chiral center in 3-(2-aminopropyl)aniline makes the stereoselective synthesis of its analogues a critical area of future research. The development of efficient and highly enantioselective synthetic routes is paramount for accessing optically pure enantiomers, which are often essential for applications in pharmaceuticals and materials science.
Current research in asymmetric synthesis offers several promising avenues. One such approach is the catalytic asymmetric hydroamination of vinylarenes. This method has been successfully employed for the synthesis of chiral amines with high regio- and enantioselectivity using copper hydride (CuH) catalysis. mit.edunih.gov Future work could focus on adapting these catalytic systems for the hydroamination of 3-vinylaniline derivatives to produce enantiomerically enriched this compound analogues. Key to this would be the design of chiral ligands that can effectively control the stereochemical outcome of the reaction.
Another promising technique is the chemoenzymatic synthesis of chiral amines. researchgate.net This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce enantiopure compounds. Enzymes such as transaminases could be engineered to selectively aminate a corresponding ketone precursor, yielding the desired (R)- or (S)-enantiomer of a this compound analogue.
Table 1: Potential Strategies for Stereoselective Synthesis
| Method | Catalyst/Enzyme | Potential Advantages | Key Challenges |
| Asymmetric Hydroamination | Chiral Copper or Palladium Complexes | High atom economy, directness of the route. | Catalyst design for high enantioselectivity with substituted vinylarenes. |
| Chemoenzymatic Synthesis | Engineered Transaminases | High enantioselectivity, mild reaction conditions. | Substrate specificity of enzymes, availability of ketone precursors. |
| Asymmetric Amination | Chiral N,N'-dioxide-nickel(II) complexes | High yields and enantiomeric excess for related structures. nih.gov | Adaptation of the method to the specific substrate. |
Integration with Machine Learning and Artificial Intelligence for Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. nih.govmit.educhemical.aimit.educhemrxiv.org For this compound and its analogues, these computational tools can accelerate the design and prediction of properties for novel molecules and materials.
Furthermore, machine learning models can be trained to predict the chemical reactivity and properties of new this compound derivatives. neurips.ccrsc.orgnih.govresearchgate.netnih.gov By inputting molecular descriptors, these models can estimate parameters such as solubility, thermal stability, and even potential biological activity. This predictive capability allows for the in silico screening of large virtual libraries of compounds, enabling researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application.
Table 2: Applications of AI and Machine Learning in the Study of this compound
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis Algorithms | Rapid identification of efficient synthetic routes to novel analogues. |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models | In silico screening for desired material or biological properties. |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions (catalyst, solvent, temperature). nih.gov |
Exploration of Novel Reactivities and Transformation Pathways
The bifunctional nature of this compound, with its distinct aliphatic and aromatic amine groups, presents a rich landscape for exploring novel chemical reactions and transformation pathways. The differential reactivity of these two amine groups can be exploited to achieve selective functionalization and construct complex molecular architectures.
One area of interest is the development of intramolecular cyclization reactions to synthesize novel heterocyclic compounds. mdpi.comrsc.orgnih.govrsc.org Depending on the reaction conditions and the presence of other functional groups, various ring systems could be accessed. For instance, derivatives of this compound could potentially undergo Pictet-Spengler or Bischler-Napieralski type reactions to form tetrahydroquinoline or dihydroisoquinoline scaffolds, which are common motifs in biologically active molecules.
Additionally, the aromatic amine provides a handle for transition metal-catalyzed cross-coupling reactions. dntb.gov.uanih.govresearchgate.netnih.govrsc.org This would allow for the introduction of a wide range of substituents onto the aromatic ring, further diversifying the chemical space accessible from this starting material. The aliphatic amine could be protected during these transformations and deprotected later for subsequent reactions. The exploration of orthogonal protection and deprotection strategies will be crucial for realizing the full synthetic potential of this molecule.
Development of High-Performance Materials with Tailored Properties
The presence of two amine functionalities makes this compound an excellent candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. ntu.edu.twpsgcas.ac.inscribd.comnih.govgoogle.com The incorporation of the aminopropyl side chain could impart unique properties to these materials compared to traditional aromatic diamine monomers.
For instance, the aliphatic amine could introduce flexibility into the polymer backbone, potentially leading to materials with improved processability and toughness. Furthermore, the remaining N-H bond on the aromatic amine after polymerization could serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.
Another significant application lies in its use as a curing agent for epoxy resins. nih.govnih.govscholaris.camdpi.comresearchgate.net The combination of a reactive aliphatic amine and a less reactive aromatic amine could lead to a multi-stage curing process, resulting in epoxy networks with tailored thermomechanical properties. The structure of this compound could lead to a unique crosslink density and network architecture, potentially enhancing properties such as glass transition temperature, mechanical strength, and chemical resistance.
Table 3: Potential High-Performance Materials Derived from this compound
| Material Class | Monomer/Curing Agent | Potential Properties |
| Polyamides | Diamine monomer | Improved flexibility, post-polymerization functionalization sites. nih.gov |
| Polyimides | Diamine monomer | Enhanced solubility and processability, tailored thermal properties. psgcas.ac.inscribd.com |
| Epoxy Resins | Curing agent | Controlled curing kinetics, unique network structure, enhanced thermomechanical properties. scholaris.camdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminopropyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reductive amination of 3-(2-oxopropyl)aniline using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Optimizing pH (~6.5–7.0 for NaBH3CN) and temperature (25–40°C) minimizes side reactions like over-reduction or dimerization . Purity of precursors (e.g., distilled aniline derivatives) and inert atmospheres (N2/Ar) improve reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological assays).
- NMR (¹H/¹³C in CDCl3 or DMSO-d6): Confirm amine proton resonance at δ 1.5–2.5 ppm (propyl chain) and aromatic protons at δ 6.5–7.5 ppm .
- Mass spectrometry (ESI+ mode) for molecular ion validation (expected [M+H]+: ~165.1 Da) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation .
- Store under nitrogen at 2–8°C to prevent oxidative degradation.
- Neutralize spills with 5% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., amine vs. aromatic protons) may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- DFT calculations (B3LYP/6-31G*) to model electronic environments and compare with experimental data .
- X-ray crystallography for definitive structural confirmation .
Q. What experimental designs are suitable for studying this compound’s interactions with serotonin receptors?
- Methodological Answer :
- Radioligand binding assays : Use [³H]-8-OH-DPAT (5-HT1A) or [³H]-mesulergine (5-HT2C) in HEK293 cells expressing human receptors. Include negative controls (e.g., ketanserin for 5-HT2A) .
- Functional assays (cAMP/Calcium flux): Compare EC50/IC50 values across receptor subtypes to determine partial agonism/antagonism profiles .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Variability often stems from:
- Purity differences : Re-test compounds using orthogonal methods (HPLC + LC-MS).
- Assay conditions : Standardize cell lines (e.g., CHO vs. HEK293), buffer pH, and incubation times .
- Metabolic stability : Evaluate hepatic microsomal degradation to identify active vs. inactive metabolites .
Method Development & Optimization
Q. What strategies enhance the stability of this compound in aqueous solutions?
- Methodological Answer :
- Use pH 4–5 buffers (acetate/citrate) to protonate the amine, reducing oxidation.
- Add antioxidants (0.1% ascorbic acid) or chelators (EDTA) to sequester metal ions .
- Lyophilize stock solutions and store under argon .
Q. How can computational modeling guide the design of this compound analogs with improved receptor selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
